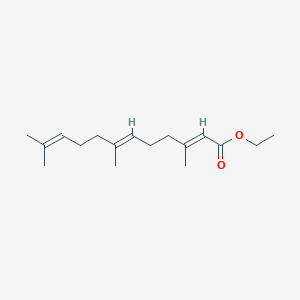

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

説明

Ethyl trans,trans-farnesoate is an organic compound with the molecular formula C17H28O2. It is an ester derivative of farnesol, a sesquiterpenoid alcohol. This compound is known for its role in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development and reproduction.

特性

CAS番号 |

19954-66-6 |

|---|---|

分子式 |

C17H28O2 |

分子量 |

264.4 g/mol |

IUPAC名 |

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |

InChIキー |

RAVLTUCAFRTDRY-NWFDBUFXSA-N |

SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

異性体SMILES |

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

正規SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

同義語 |

(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl trans,trans-farnesoate can be synthesized through a stereoselective synthesis process. One common method involves the reaction of isoprenyl bromide with geraniol to produce methyl trans,trans-farnesoate, which can then be converted to ethyl trans,trans-farnesoate . The reaction typically requires specific conditions to ensure the correct stereochemistry, such as the use of a solvent system and controlled temperatures.

Industrial Production Methods

Industrial production of ethyl trans,trans-farnesoate often involves trans-esterification of β-keto esters with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions using silica-supported boric acid as a recyclable catalyst . This method is efficient and environmentally friendly, yielding high purity products.

化学反応の分析

Types of Reactions

Ethyl trans,trans-farnesoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into corresponding acids or alcohols.

Reduction: Reduction of ethyl farnesoate with lithium aluminum hydride (LiAlH4) produces cis and trans alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Lithium aluminum hydride (LiAlH) is frequently used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Produces acids or alcohols.

Reduction: Produces cis and trans alcohols.

Substitution: Produces a variety of substituted esters.

科学的研究の応用

Ethyl trans,trans-farnesoate has several applications in scientific research:

作用機序

Ethyl trans,trans-farnesoate exerts its effects primarily through its role as a precursor to juvenile hormones in insects. These hormones regulate various developmental processes, including molting and reproduction . The compound interacts with molecular targets such as G Protein-Coupled Receptors (GPCRs) and their associated G-proteins, influencing calcium homeostasis and other cellular pathways .

類似化合物との比較

Similar Compounds

Methyl trans,trans-farnesoate: Another ester derivative of farnesol, used in similar applications.

Farnesol: The parent alcohol, involved in the biosynthesis of various terpenoids and steroids.

Geraniol: A related terpenoid alcohol, used in the synthesis of farnesoate esters.

Uniqueness

Ethyl trans,trans-farnesoate is unique due to its specific role in the biosynthesis of juvenile hormones and its applications in both scientific research and industry. Its stereochemistry and functional groups make it a valuable compound for various chemical transformations and biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。